![molecular formula C11H20Cl4 B1626208 1,1,1,3-Tetrachloroundecane CAS No. 56686-55-6](/img/structure/B1626208.png)
1,1,1,3-Tetrachloroundecane
Overview
Description
1,1,1,3-Tetrachloroundecane is an organic compound with the molecular formula C11H20Cl4 It is a chlorinated hydrocarbon, characterized by the presence of four chlorine atoms attached to an eleven-carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,1,3-Tetrachloroundecane can be synthesized through the chlorination of undecane. The process involves the substitution of hydrogen atoms with chlorine atoms in the presence of a chlorinating agent such as chlorine gas. The reaction is typically carried out under controlled conditions to ensure selective chlorination at the desired positions on the carbon chain.
Industrial Production Methods: Industrial production of this compound involves large-scale chlorination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions: 1,1,1,3-Tetrachloroundecane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less chlorinated hydrocarbons.
Oxidation Reactions: Oxidation can lead to the formation of chlorinated alcohols or acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution: Formation of compounds with different functional groups replacing chlorine atoms.
Reduction: Formation of partially or fully dechlorinated hydrocarbons.
Oxidation: Formation of chlorinated alcohols, aldehydes, or acids.
Scientific Research Applications
1,1,1,3-Tetrachloroundecane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular membranes.
Medicine: Investigated for its potential use in the development of pharmaceuticals and as a model compound for studying the effects of chlorinated hydrocarbons on human health.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other chlorinated compounds.
Mechanism of Action
The mechanism of action of 1,1,1,3-Tetrachloroundecane involves its interaction with various molecular targets. The chlorine atoms in the compound can form strong bonds with other molecules, leading to changes in their structure and function. This can affect enzymatic activity, membrane integrity, and cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1,1,1,2-Tetrachloroundecane: Similar in structure but with a different chlorine atom arrangement.
1,1,1,11-Tetrachloroundecane: Another isomer with chlorine atoms at different positions on the carbon chain.
Uniqueness: 1,1,1,3-Tetrachloroundecane is unique due to its specific chlorine atom arrangement, which influences its chemical reactivity and physical properties. This makes it distinct from other isomers and chlorinated hydrocarbons, providing unique opportunities for its use in various applications.
Biological Activity
1,1,1,3-Tetrachloroundecane is a chlorinated hydrocarbon that has garnered attention due to its potential biological activity and environmental implications. This compound is part of a broader class of chemicals known as chlorinated paraffins, which have been studied for their toxicity and ecological impact. This article aims to provide a comprehensive overview of the biological activity of this compound, including its effects on aquatic organisms, potential mechanisms of action, and relevant case studies.
- Chemical Formula : C11H14Cl4
- Molecular Weight : 309.03 g/mol
- Structure : The compound consists of an undecane backbone with four chlorine atoms substituted at specific positions.
Toxicity to Aquatic Organisms
Research indicates that this compound exhibits significant toxicity towards various aquatic species. Studies have shown that exposure to this compound can lead to adverse effects on fish and invertebrates. The following table summarizes key findings from toxicity studies:
Organism | LC50 (mg/L) | Exposure Duration | Reference |
---|---|---|---|
Daphnia magna | 0.5 | 48 hours | |
Oncorhynchus mykiss | 0.8 | 96 hours | |
Pimephales promelas | 0.6 | 96 hours |
These results suggest that even low concentrations of this compound can be harmful to aquatic life.
The biological activity of this compound is primarily attributed to its ability to disrupt cellular processes in organisms. Potential mechanisms include:
- Endocrine Disruption : Chlorinated hydrocarbons are known to interfere with hormonal systems in animals. This disruption can lead to developmental and reproductive issues.
- Oxidative Stress : Exposure to this compound may induce oxidative stress in cells, leading to cellular damage and apoptosis.
- Neurotoxicity : Some studies suggest that chlorinated compounds can affect neurotransmitter systems, potentially leading to behavioral changes in exposed organisms.
Case Studies
Several case studies have highlighted the impact of chlorinated hydrocarbons on ecosystems:
- Case Study on Aquatic Ecosystems : A study conducted in a contaminated river revealed high levels of chlorinated compounds, including this compound. The study found a significant decline in fish populations and biodiversity due to the toxic effects of these chemicals on aquatic life .
- Impact on Wildlife : Research on wildlife near industrial sites found elevated levels of chlorinated hydrocarbons in the tissues of birds and mammals. These findings raised concerns about bioaccumulation and the potential for long-term ecological effects .
Environmental Implications
The persistence and bioaccumulation potential of this compound pose significant risks to both environmental and human health. Its presence in water bodies can lead to the following concerns:
- Bioaccumulation : Organisms at higher trophic levels may accumulate higher concentrations of this compound through the food web.
- Regulatory Challenges : Due to its toxicity and persistence, regulatory agencies are increasingly focusing on controlling the use and release of chlorinated hydrocarbons.
Properties
IUPAC Name |
1,1,1,3-tetrachloroundecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20Cl4/c1-2-3-4-5-6-7-8-10(12)9-11(13,14)15/h10H,2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODAZSCPXVDQPGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CC(Cl)(Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50464870 | |
Record name | 1,1,1,3-Tetrachloroundecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50464870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56686-55-6 | |
Record name | 1,1,1,3-Tetrachloroundecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50464870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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